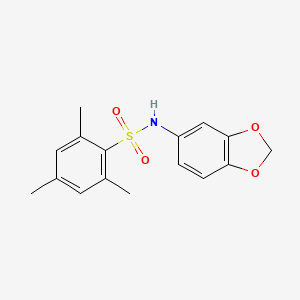
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea, also known as AC-262,356, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body. AC-262,356 has been shown to have a high affinity for androgen receptors and may be useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is not fully understood, but it is believed to work by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle, bone, and the prostate gland. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in animal studies. In one study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase lean body mass and decrease fat mass in rats. In another study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase bone density and prevent bone loss in rats. These findings suggest that N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of conditions such as osteoporosis and muscle wasting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is its high affinity for androgen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is relatively easy to synthesize and has a long half-life, which makes it useful for long-term studies. However, one of the limitations of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea. One area of interest is in the development of new therapies for conditions such as osteoporosis and muscle wasting. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be useful in the development of new drugs that selectively target androgen receptors in these tissues. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of other conditions, such as prostate cancer, where androgen receptors play a key role. Further research is needed to fully understand the potential applications of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea in these areas.
Synthesemethoden
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea can be synthesized using a variety of methods, but one of the most common approaches involves the use of a palladium-catalyzed coupling reaction. In this method, an aryl halide and an amine are combined in the presence of a palladium catalyst to form the desired urea compound. The reaction is typically carried out under high pressure and high temperature conditions to promote the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been the subject of extensive research in recent years due to its potential applications in a variety of scientific fields. One of the primary areas of interest is in the development of new therapies for conditions such as muscle wasting, osteoporosis, and other age-related conditions. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a high affinity for androgen receptors, which are involved in the regulation of muscle mass and bone density. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)16-6-5-7-18(14-16)23-21(25)22-17-10-12-20(13-11-17)26-19-8-3-2-4-9-19/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHRXIMWDRRUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-phenoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)